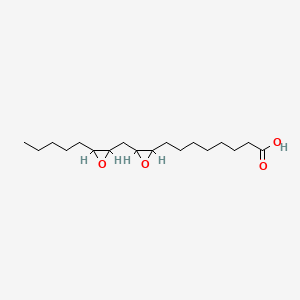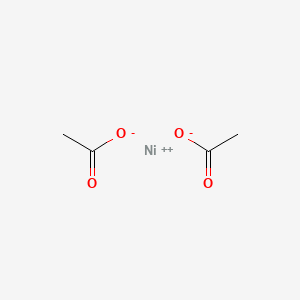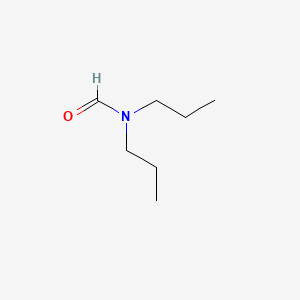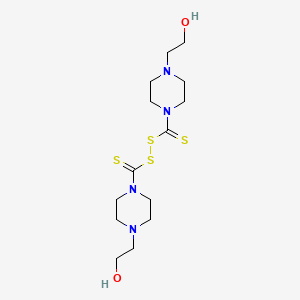
2'-Chloroacétanilide
Vue d'ensemble
Description
Synthesis Analysis
2'-Chloroacetanilide can be synthesized using 2-chloroaniline and ethyl acetoacetate as starting materials in toluene solution. This method has been demonstrated to produce 2'-chloroacetanilide effectively, as characterized by mass spectrum, infrared spectrum, 1HNMR, 13CNMR spectra, and X-ray single crystal diffraction analysis (Tai, 2011).
Molecular Structure Analysis
The molecular structure of 2'-chloroacetanilide has been analyzed through various spectral techniques, revealing that the C=O bond lengths are approximately 1.206(3) Å and 1.195(3) Å, indicating the molecule is in the keto form. The compound forms a layered structure through π•••π stacking interaction, providing insight into its molecular arrangement and stability (Tai, 2011).
Chemical Reactions and Properties
Reactions of 2'-chloroacetanilide with chlorine in acetic acid have been studied, measuring the rate of chlorination and analyzing the products. These studies provide insights into the reactivity and stability of 2'-chloroacetanilide under different chemical conditions, as well as its potential for further chemical transformations (Dusouqui, Hassan, & Ibrahim, 1970).
Physical Properties Analysis
The vibrational, NMR, and quantum chemical investigations have been carried out on 2'-chloroacetanilide, detailing its structural, thermodynamic, and vibrational characteristics. These studies help in understanding the influence of the chloro group on the characteristic frequencies of the amide group and provide a comprehensive view of the physical properties of 2'-chloroacetanilide (Arjunan, Kalaivani, Senthilkumari, & Mohan, 2013).
Chemical Properties Analysis
The chemical properties of 2'-chloroacetanilide, including its reactivity in nucleophilic substitution reactions and interaction with other chemical compounds, have been studied to understand its behavior in various chemical environments. These studies contribute to a broader knowledge of the compound's chemical characteristics and potential applications in various fields of chemistry (Lee, Adhikary, Lee, Lee, & Lee, 2003).
Applications De Recherche Scientifique
Science environnementale : Traitement de l'eau
2'-Chloroacétanilide : les composés, en particulier les herbicides chloroacétanilides, ont été étudiés pour leur dégradation dans les eaux naturelles. Les procédés d'oxydation avancés (POA) impliquant l'activation UV du peroxyde d'hydrogène, du persulfate et du peroxymonosulfate sont utilisés pour dégrader ces herbicides en raison de leurs propriétés toxiques et de la menace qu'ils représentent pour les milieux aquatiques et la santé humaine {svg_1}. L'efficacité de ces procédés varie en fonction du pH et des caractéristiques de la matrice de l'eau, ce qui montre un potentiel pour les applications de traitement de l'eau.
Agriculture : Dissipation des herbicides dans le sol
Dans la recherche agricole, la cinétique de dissipation des herbicides chloroacétanilides tels que le butachlor et le prétilachlor a été étudiée dans la culture du riz {svg_2}. Ces études évaluent l'impact des herbicides sur les paramètres microbiens du sol et l'activité enzymatique, fournissant des informations sur la sécurité environnementale et des directives pour l'utilisation de ces herbicides dans la production végétale.
Pharmacologie : Développement de médicaments
Des recherches récentes ont exploré la synthèse et les applications pharmacologiques des dérivés de l'acétanilide. Ces composés, dont le This compound, présentent un intérêt pour leurs propriétés thérapeutiques potentielles et leurs rôles dans le développement de médicaments {svg_3}.
Science des matériaux : Photocatalyse
La dégradation photocatalytique des herbicides chloroacétanilides est un autre domaine d'application. Les études se concentrent sur l'élimination de ces composés de l'environnement à l'aide de divers catalyseurs, contribuant au développement de matériaux capables de décomposer efficacement les polluants persistants {svg_4}.
Thermodynamique : Analyse des propriétés
N-(2-Chlorophényl)acétamide : a fait l'objet d'une analyse des propriétés thermophysiques. Les données sur le changement de phase, l'énergétique ionique et d'autres propriétés thermodynamiques sont essentielles pour son application dans divers domaines scientifiques, notamment la science des matériaux et l'ingénierie environnementale {svg_5} {svg_6}.
Safety and Hazards
2’-Chloroacetanilide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray. In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
Orientations Futures
Mécanisme D'action
Target of Action
2’-Chloroacetanilide, also known as N-(2-Chlorophenyl)acetamide, is a type of chloroacetanilide herbicide. The primary targets of this compound are the biosynthesis of very long-chain fatty acids (VLCFAs) in microsomes . These VLCFAs play crucial roles in various biological processes, including lipid synthesis and protein modification .
Mode of Action
The compound acts by inhibiting the biosynthesis of VLCFAs, thereby disrupting the normal growth and development of plants .
Biochemical Pathways
The inhibition of VLCFA synthesis disrupts several biochemical pathways. For instance, it affects the synthesis of lipids, alcohols, fatty acids, proteins, isoprenoids, and flavonoids . The compound’s degradation mechanism involves a series of reactions, including nucleophilic substitution, which leads to the formation of various metabolites .
Pharmacokinetics
Based on its chemical properties, it can be inferred that it has poor water solubility , which could affect its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of VLCFA synthesis by 2’-Chloroacetanilide leads to the disruption of normal plant growth and development . This results in the death of the plant, thereby achieving the desired herbicidal effect. The compound’s action can also have unintended consequences, such as toxicity to non-target organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’-Chloroacetanilide. For instance, the compound can contaminate aquatic environments via agricultural runoff and leaching . Its persistence and toxicity in water can pose risks to aquatic organisms . Furthermore, certain microbes have evolved to degrade the compound, potentially influencing its environmental fate .
Propriétés
IUPAC Name |
N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVQTRVKSOEHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060200 | |
| Record name | Acetamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Brown crystalline powder; [Alfa Aesar MSDS] | |
| Record name | o-Chloroacetanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6408 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
PRACTICALLY INSOL IN WATER, ALKALIES; SOL IN ALCOHOL, MORE SOL IN BENZENE THAN P-CHLOROACETANILIDE, VERY SOL IN ETHER, HOT BENZENE | |
| Record name | O-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000963 [mmHg] | |
| Record name | o-Chloroacetanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6408 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES FROM DIL ACETIC ACID | |
CAS RN |
533-17-5 | |
| Record name | N-(2-Chlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Chloroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Chloroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-Chloroacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-chloroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CHLOROACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20C42PA69Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
88 °C | |
| Record name | O-CHLOROACETANILIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dibenzo[a,e]fluoranthene](/img/structure/B1203091.png)











